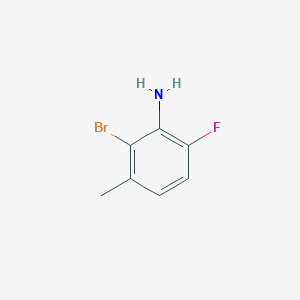

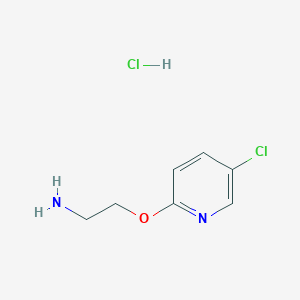

2-(2-アミノエトキシ)-5-クロロピリジン塩酸塩

説明

The compound “2-(2-Aminoethoxy)-5-chloropyridine hydrochloride” seems to be a derivative of "2-(2-Aminoethoxy)ethanol" . The latter is a chemical compound used in laboratory chemicals .

Synthesis Analysis

While specific synthesis methods for “2-(2-Aminoethoxy)-5-chloropyridine hydrochloride” were not found, there are methods for synthesizing related compounds. For instance, a synthetic reaction to produce [2-(2-aminoethoxy)ethoxy] acetic acid (AEEA) derivatives has been described . This synthetic reaction does not require isolation and purification of intermediates .

科学的研究の応用

化学:錯体の合成

化学において、この化合物は金属錯体の合成に使用されます。例えば、モリブデン(VI)やバナジウム(IV)と反応して錯体を生成し、様々な分光法で特徴付けられます。 これらの錯体は、触媒や材料科学において潜在的な用途があります .

生物学:抗菌活性

「2-(2-アミノエトキシ)-5-クロロピリジン塩酸塩」は、特に抗菌作用を示すリガンドの合成において、その生物学的用途が研究されています。 これらのリガンドは、細菌や真菌の増殖阻害を研究するために使用でき、新しい抗生物質の開発に貢献しています .

医学:心臓機能の強化

医学分野では、この化合物の誘導体は、心臓筋小胞体(SR)Ca2±ATPase(SERCA2a)活性を刺激する能力が調査されています。 この刺激は、心臓機能を潜在的に改善し、慢性心不全の管理に対する新しいアプローチを提供する可能性があります .

農業:植物生長の調節

農業において、「2-(2-アミノエトキシ)-5-クロロピリジン塩酸塩」の誘導体は、エチレン生合成阻害剤として機能します。 これらは、果実の熟成を遅らせ、保存期間を延長する植物生長調節剤として使用され、作物の収量最適化に不可欠です .

材料科学:抗酸化活性フィルム

材料科学では、この化合物は、セルロースとブレンドすることで、抗酸化活性フィルムを調製するために使用されます。 これらのフィルムは、顕著なフリーラジカルスカベンジング活性を示し、生分解性であるため、食品包装への応用が期待されています .

環境科学:分析標準

最後に、環境科学では、この化合物の誘導体は、環境試験における分析標準として使用されます。 これらは、水サンプルに放出された殺生物剤の分析に役立ち、環境汚染物質の監視と管理を支援します .

将来の方向性

While specific future directions for “2-(2-Aminoethoxy)-5-chloropyridine hydrochloride” were not found, there is an urgent clinical need for agents that improve cardiac performance with a favorable safety profile . Current novel approaches to improving cardiac function provide hope that such agents may soon be available .

作用機序

Target of Action

The primary targets of 2-(2-Aminoethoxy)-5-chloropyridine hydrochloride are the sodium-potassium adenosine triphosphatase (ATPase) and the sarcoplasmic calcium ATPase isoform 2 . These enzymes play crucial roles in maintaining the electrochemical gradients across the cell membranes, which are essential for various physiological processes including muscle contraction and nerve impulse propagation .

Mode of Action

2-(2-Aminoethoxy)-5-chloropyridine hydrochloride interacts with its targets by reducing the activity of sodium-potassium ATPase and stimulating the reuptake function of sarcoplasmic calcium ATPase isoform 2 . This dual action results in changes in the ion concentrations within the cells, affecting various cellular processes .

Biochemical Pathways

The compound affects the biochemical pathways involving the transport of sodium, potassium, and calcium ions across the cell membranes . The downstream effects include changes in the membrane potential and intracellular ion concentrations, which can influence numerous cellular functions, from muscle contraction to signal transduction .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining its concentration at the target sites and hence its efficacy .

Result of Action

The molecular and cellular effects of 2-(2-Aminoethoxy)-5-chloropyridine hydrochloride’s action include changes in the cellular ion homeostasis and alterations in the functions dependent on the ion gradients . These changes can have wide-ranging effects, influencing various physiological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2-Aminoethoxy)-5-chloropyridine hydrochloride. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .

生化学分析

Biochemical Properties

2-(2-Aminoethoxy)-5-chloropyridine hydrochloride plays a crucial role in several biochemical reactions. It interacts with enzymes such as cystathionine beta-lyase and cystathionine gamma-lyase, inhibiting their activity. These enzymes are involved in the transsulfuration pathway, which is essential for the metabolism of sulfur-containing amino acids . The compound’s ability to inhibit these enzymes suggests it can modulate the levels of sulfur-containing metabolites, impacting various metabolic processes.

Cellular Effects

2-(2-Aminoethoxy)-5-chloropyridine hydrochloride has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the expression of genes involved in the transsulfuration pathway, leading to changes in the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of 2-(2-Aminoethoxy)-5-chloropyridine hydrochloride involves its interactions with biomolecules at the molecular level. The compound binds to the active sites of enzymes such as cystathionine beta-lyase and cystathionine gamma-lyase, inhibiting their activity . This inhibition prevents the conversion of sulfur-containing amino acids, leading to changes in the levels of sulfur metabolites.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-Aminoethoxy)-5-chloropyridine hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, allowing for consistent results in biochemical assays .

Dosage Effects in Animal Models

The effects of 2-(2-Aminoethoxy)-5-chloropyridine hydrochloride vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and protein function without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, such as disrupting cellular metabolism and causing cell death.

Metabolic Pathways

2-(2-Aminoethoxy)-5-chloropyridine hydrochloride is involved in several metabolic pathways, particularly those related to sulfur metabolism. The compound interacts with enzymes such as cystathionine beta-lyase and cystathionine gamma-lyase, which are key players in the transsulfuration pathway . By inhibiting these enzymes, the compound can alter the flux of sulfur-containing metabolites, impacting overall metabolic balance.

特性

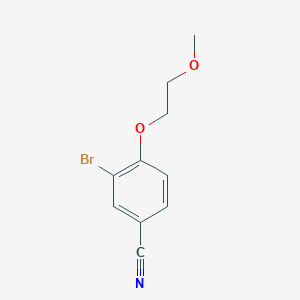

IUPAC Name |

2-(5-chloropyridin-2-yl)oxyethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O.ClH/c8-6-1-2-7(10-5-6)11-4-3-9;/h1-2,5H,3-4,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFVPFHABRGTIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)OCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394042-40-0 | |

| Record name | 2-(2-aminoethoxy)-5-chloropyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Furan-2-yl)-3-{[(4-methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B1447841.png)

![1,3-Diethyl 2-ethyl-2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B1447842.png)

![2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride](/img/structure/B1447848.png)